molecular formula C9H12S B2473143 2,5-Dimethylthioanisole CAS No. 66623-67-4

2,5-Dimethylthioanisole

Cat. No.: B2473143
CAS No.: 66623-67-4
M. Wt: 152.26
InChI Key: GUMBTPYGNZMDCU-UHFFFAOYSA-N
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Description

2,5-Dimethylthioanisole is an organic compound with the molecular formula C9H12S. It is a derivative of thioanisole, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylthioanisole can be synthesized through several methods. One common approach involves the methylation of 2,5-dimethylthiophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylthioanisole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, dimethyldioxirane.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Methyl phenyl sulfoxide, methyl phenyl sulfone.

    Substitution: Nitro-2,5-dimethylthioanisole, bromo-2,5-dimethylthioanisole.

Mechanism of Action

The mechanism of action of 2,5-dimethylthioanisole primarily involves its interactions with other molecules through its sulfur atom. The sulfur atom can participate in nucleophilic substitution reactions, and its electron-donating properties can influence the reactivity of the benzene ring. In electronic materials, the compound’s ability to stabilize open-shell states and facilitate charge transport is of particular interest .

Comparison with Similar Compounds

    Thioanisole: The parent compound, where the methyl groups are not substituted.

    2,6-Dimethylthioanisole: Another derivative with methyl groups at the 2 and 6 positions.

    4-Methylthioanisole: A derivative with a single methyl group at the 4 position.

Uniqueness of 2,5-Dimethylthioanisole: this compound is unique due to the specific positioning of the methyl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic behavior .

Properties

IUPAC Name

1,4-dimethyl-2-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12S/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMBTPYGNZMDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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